4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
Overview
Description
“4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]benzoic acid” is a chemical compound with the molecular formula C25H15ClF2N4O2 . It is a type of benzazepine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 476.863 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Isotopically Labeled Versions and Metabolites Synthesis : This compound, identified as an Aurora A kinase inhibitor, has been synthesized using [14C]-cyanamide, achieving different isotopically labeled versions and a major metabolite, demonstrating its utility in biochemical research and drug development (Li & Prakash, 2009).
- Synthesis of Pyrimido[5,4-d][2]benzazepines : Research has focused on synthesizing various 5H-pyrimido[5,4-d][2]benzazepines, including this compound, for potential applications as anxiolytic agents. The study explored the structure-activity relationships, indicating its significance in developing new therapeutic agents (Trybulski et al., 1983).
Pharmacological Properties
- Anxiolytic Agent Potential : A series of pyrimido[5,4-d][2]benzazepines, including variations of this compound, were evaluated for their potential as anxiolytic agents. These compounds showed different pharmacological profiles from traditional anxiolytics like diazepam, indicating their potential in developing new treatments for anxiety-related disorders (Trybulski et al., 1983).
Analytical Chemistry Applications
- Detection and Quantitation in Biological Samples : The compound has been quantified in blood, plasma, and urine using gas-liquid chromatography and high-performance liquid chromatography. This indicates its relevance in clinical and pharmacological studies, especially in understanding its metabolism and distribution in biological systems (Puglisi, Ferrara, & de Silva, 1983).
Biochemical Research
- Development of Novel Fluorescence Probes : The derivative of this compound has been used in the synthesis of novel fluorescence probes for detecting reactive oxygen species. This application is critical in various biological and chemical research areas, demonstrating the compound's utility beyond pharmacological applications (Setsukinai et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFBDROWDBDFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClF2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235987 | |
Record name | MLN8054 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines. | |
Record name | MLN8054 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid | |
CAS RN |
869363-13-3 | |
Record name | MLN8054 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLN8054 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MLN8054 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MLN8054 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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